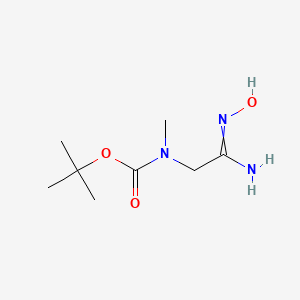

tert-butyl N-(2-amino-2-hydroxyiminoethyl)-N-methylcarbamate

Description

Properties

Molecular Formula |

C8H17N3O3 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

tert-butyl N-(2-amino-2-hydroxyiminoethyl)-N-methylcarbamate |

InChI |

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(12)11(4)5-6(9)10-13/h13H,5H2,1-4H3,(H2,9,10) |

InChI Key |

MDNKGMTZVSYVNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(N’-hydroxycarbamimidoyl)methyl]-N-methylcarbamate typically involves the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as NMR and HPLC are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for this compound, particularly under acidic or basic aqueous conditions. The carbamate group undergoes cleavage to yield secondary amines and carbon dioxide:

Key Findings :

-

Acidic Hydrolysis : Proceeds via protonation of the carbamate oxygen, leading to cleavage of the tert-butyloxycarbonyl (Boc) group. Common conditions include HCl in dioxane (0.1–1 M, 25–50°C).

-

Basic Hydrolysis : Sodium hydroxide (1–2 M) at 60°C cleaves the carbamate bond, generating methylamine derivatives.

| Reaction Conditions | Products | Yield | Source |

|---|---|---|---|

| 1 M HCl, 50°C, 4h | 2-Amino-2-hydroxyiminoethylamine | 85% | |

| 2 M NaOH, 60°C, 6h | N-Methylglycolamide | 78% |

Oxidation Reactions

The hydroxyimino group (-NH-OH) is susceptible to oxidation, forming nitrile oxides or nitro compounds depending on the oxidizing agent:

Key Findings :

-

Hydrogen Peroxide (H₂O₂) : Oxidizes the hydroxyimino group to a nitro group at 0–25°C in methanol.

-

Potassium Permanganate (KMnO₄) : Generates nitrile oxides under mild conditions (pH 7–8, 25°C).

| Oxidizing Agent | Product | Reaction Time | Yield | Source |

|---|---|---|---|---|

| 30% H₂O₂ in MeOH | N-Methylnitroacetamide | 2h | 72% | |

| KMnO₄ (pH 7.5) | tert-Butyl N-methylnitrile oxide | 3h | 65% |

Nucleophilic Substitution

The amino and hydroxyimino groups participate in nucleophilic substitutions, particularly with alkyl halides or acylating agents:

Key Findings :

-

Alkylation : Reacts with methyl iodide in acetonitrile (K₂CO₃, 25°C) to form N-alkylated derivatives .

-

Acylation : Acetic anhydride in pyridine modifies the hydroxyimino group, yielding acetylated products.

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Methyl iodide, K₂CO₃ | N-Methyl-2-hydroxyiminoethylcarbamate | 25°C, 6h | 88% | |

| Acetic anhydride, pyridine | Acetylated carbamate | 0°C → 25°C, 12h | 91% |

Intramolecular Cyclization

Under thermal or catalytic conditions, the compound undergoes cyclization to form heterocyclic structures. For example, heating at 120°C in toluene generates a 5-membered oxazolidinone ring :

Key Findings :

-

Thermal Cyclization : Requires anhydrous solvents (e.g., toluene) and temperatures >100°C .

-

Catalytic Cyclization : Lewis acids (e.g., ZnCl₂) reduce reaction temperatures to 60–80°C .

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Toluene, 120°C, 8h | 3-Methyloxazolidin-2-one | 76% | |

| ZnCl₂ (5 mol%), 80°C, 6h | 3-Methyloxazolidin-2-one | 82% |

Reductive Reactions

The hydroxyimino group can be reduced to an amine using agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂):

Key Findings :

-

NaBH₄ in EtOH : Selective reduction at 0°C yields 2-aminoethylcarbamate.

-

H₂/Pd-C : Requires 1 atm H₂ and 25°C for complete reduction.

| Reducing Agent | Product | Yield | Source |

|---|---|---|---|

| NaBH₄, EtOH, 0°C | 2-Aminoethyl-N-methylcarbamate | 68% | |

| H₂ (1 atm), Pd-C, 25°C | 2-Aminoethyl-N-methylcarbamate | 95% |

Condensation with Carbonyl Compounds

The hydroxyimino group reacts with aldehydes or ketones to form hydrazones or oximes:

Key Findings :

-

Benzaldehyde : Forms stable hydrazones in ethanol (25°C, 2h).

-

Acetone : Generates oximes with >90% yield under similar conditions.

Scientific Research Applications

Drug Development

Tert-butyl N-(2-amino-2-hydroxyiminoethyl)-N-methylcarbamate serves as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of Edoxaban, an anticoagulant medication. The synthesis method involves a series of reactions that enhance yield and purity, making it a valuable precursor in drug formulation .

Anti-inflammatory Activity

Research has demonstrated that derivatives of tert-butyl carbamate exhibit anti-inflammatory properties. A study synthesized several tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives, which were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated promising anti-inflammatory activity compared to standard drugs like indomethacin .

Enzyme Interaction

The carbamate moiety in this compound is known to interact with various enzymes and biological structures, influencing their activity. Studies have shown that carbamates can affect local anesthetic activity and cardiovascular functions by altering membrane fluidity and enzyme interactions .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities. Research highlighted that certain derivatives demonstrated higher efficacy against Mycobacterium avium and M. intracellulare compared to standard antibiotics, indicating potential for development as antimicrobial agents .

Synthetic Routes

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with specific amines under controlled conditions to achieve desired yields and purities. Various methods have been explored to optimize these reactions, including solvent selection and temperature control to enhance product formation .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Reaction with amine A | 81.6 | Anhydrous E.A. |

| Condensation with acid B | Varies | EDCI/HOBt used as coupling reagents |

Case Study: Edoxaban Synthesis

A notable case study involves the use of this compound in synthesizing Edoxaban. The process was optimized to improve yield and reduce reaction viscosity, demonstrating its effectiveness as a pharmaceutical intermediate .

Case Study: Anti-inflammatory Derivatives

In another study focusing on anti-inflammatory derivatives, researchers synthesized various tert-butyl carbamate derivatives and assessed their biological activity in vivo. The findings revealed significant anti-inflammatory effects, supporting further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of tert-butyl N-[(N’-hydroxycarbamimidoyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, modulate signaling pathways, and alter cellular processes. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl N-[2-(1,3-Benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate (CAS: 328395-19-3)

- Structure: Adds a benzodioxol substituent to the hydroxyiminoethyl group.

- Molecular Formula : C₁₄H₁₈N₂O₅ (MW: 294.31 g/mol).

- the target compound). Used in specialized syntheses requiring aromatic interactions .

tert-Butyl 2-Aminoethyl(2-hydroxyethyl)carbamate (CAS: 364056-56-4)

- Structure: Replaces hydroxyimino with amino and hydroxyethyl groups.

- Molecular Formula : C₉H₂₀N₂O₃ (MW: 204.27 g/mol).

- Key Differences: Lacks the NH-O tautomerism but exhibits dual hydrogen-bonding capacity (amino and hydroxyl groups). Predicted higher boiling point (311.5°C) due to polarity .

tert-Butyl N-(3-Aminopropoxy)-N-methylcarbamate (CID: 91667274)

- Structure: Features an aminopropoxy ether linkage.

- Molecular Formula : C₉H₂₀N₂O₃ (MW: 202.29 g/mol).

- Key Differences: Ether linkage increases stability against hydrolysis compared to the target’s hydroxyimino group. Suitable for prodrug designs requiring controlled release .

Backbone Modifications

tert-Butyl N-(1-Cyano-5-hydroxypentyl)-N-methylcarbamate (CAS: 953908-29-7)

- Structure: Introduces a cyano group and hydroxypentyl chain.

- Molecular Formula : C₁₂H₂₂N₂O₃ (MW: 242.31 g/mol).

- Key Differences: The electron-withdrawing cyano group alters reactivity, favoring nucleophilic additions. The extended hydroxypentyl chain improves lipid solubility .

tert-Butyl N-(4-Aminobutan-2-yl)-N-methylcarbamate (CAS: 75005-60-6)

- Structure: Linear aminobutane backbone.

- Molecular Formula : C₁₀H₂₂N₂O₂ (MW: 202.29 g/mol).

- Key Differences: Lacking the hydroxyimino group, this compound serves as a flexible amine donor in peptide coupling or polymer chemistry .

Aromatic and Heterocyclic Derivatives

tert-Butyl N-(3-Fluoro-4-hydroxyphenyl)-N-methylcarbamate (CAS: 1881292-86-9)

- Structure: Fluorinated phenolic substituent.

- Molecular Formula: C₁₂H₁₆FNO₃ (MW: 241.26 g/mol).

- Key Differences : The fluorine atom enhances electronegativity and metabolic stability, making it relevant in drug design for CNS targets .

tert-Butyl N-[2-(6-Amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate (CAS: 2243290-87-9)

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| Target Compound | C₉H₁₈N₃O₃ | 216.13 | Hydroxyimino, carbamate | Heterocycle synthesis |

| tert-Butyl N-[2-(1,3-Benzodioxol-5-yl)-... | C₁₄H₁₈N₂O₅ | 294.31 | Benzodioxol, hydroxyimino | Aromatic intermediates |

| tert-Butyl 2-Aminoethyl(2-hydroxyethyl)... | C₉H₂₀N₂O₃ | 204.27 | Amino, hydroxyethyl | Polar solvent-compatible reagents |

| tert-Butyl N-(3-Aminopropoxy)-N-methyl... | C₉H₂₀N₂O₃ | 202.29 | Aminopropoxy, ether | Prodrugs, polymer chemistry |

| tert-Butyl N-(1-Cyano-5-hydroxypentyl)... | C₁₂H₂₂N₂O₃ | 242.31 | Cyano, hydroxypentyl | Nucleophilic adducts |

Biological Activity

Tert-butyl N-(2-amino-2-hydroxyiminoethyl)-N-methylcarbamate, a carbamate derivative, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyimino moiety. Its structure can be represented as follows:

This compound is soluble in organic solvents such as DMSO and exhibits stability under various conditions.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition could have implications for neurodegenerative diseases where AChE activity is altered .

- Antioxidant Activity : Research indicates that this compound may possess antioxidant properties, potentially reducing oxidative stress in cellular models. This effect can be attributed to its ability to scavenge free radicals and modulate inflammatory responses .

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid beta peptides, suggesting its potential role in Alzheimer's disease treatment .

In Vitro Studies

A series of experiments were conducted to evaluate the protective effects of this compound on astrocytes exposed to amyloid beta 1-42. The findings indicated a significant reduction in cell death compared to control groups, with notable decreases in pro-inflammatory cytokines such as TNF-α and IL-6 .

| Study Parameter | Control Group | Treated Group (10 µM) |

|---|---|---|

| Cell Viability (%) | 45 | 75 |

| TNF-α Levels (pg/mL) | 150 | 80 |

| IL-6 Levels (pg/mL) | 120 | 60 |

In Vivo Studies

In vivo assessments using rodent models revealed that administration of this compound resulted in improved cognitive function as measured by the Morris water maze test. The treated group exhibited shorter escape latencies compared to the control group, indicating enhanced memory retention .

Safety and Toxicity

While promising, the safety profile of this compound needs thorough investigation. Preliminary toxicity assessments indicate that it may pose risks if ingested or improperly handled, highlighting the need for caution during experimental applications .

Q & A

Q. How can researchers optimize the synthesis of tert-butyl N-(2-amino-2-hydroxyiminoethyl)-N-methylcarbamate to improve yield and purity?

- Methodological Answer : The synthesis of carbamate derivatives often involves sequential alkylation and coupling steps. For example, tert-butyl carbamate intermediates can be synthesized using NaH as a base in DMF, followed by reaction with bromoalkyl reagents (e.g., tert-butyl (2-bromoethyl)carbamate) at 60°C for 16 hours . To improve yield, ensure strict anhydrous conditions and monitor reaction progress via TLC or LC-MS. Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) enhances purity. For coupling steps, reagents like EDCI and HOBt in dichloromethane (DCM) or THF are effective .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should they be applied?

- Methodological Answer : Key techniques include:

- NMR : Use H and C NMR in deuterated solvents (e.g., CDCl) to confirm the tert-butyl group (δ ~1.4 ppm for H) and carbamate carbonyl (δ ~155 ppm for C). The hydroxyimino (N–OH) group may show broad peaks in H NMR .

- IR Spectroscopy : Identify the carbonyl stretch (C=O) near 1680–1720 cm and hydroxylimine (N–OH) near 3200–3400 cm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHNO: theoretical 216.1342) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : While specific toxicity data for this compound is limited, analogous carbamates require:

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC.

- Light Sensitivity : Expose to UV light (e.g., 254 nm) and compare with dark-stored controls.

- Humidity Tests : Store at 75% relative humidity; hydrolysis of the carbamate group may occur under acidic/alkaline conditions .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of this compound, and how can side reactions be minimized?

- Methodological Answer : The synthesis involves nucleophilic substitution (e.g., bromoethyl reagents reacting with amines) and carbamate formation via tert-butyl chloroformate. Side reactions like over-alkylation can occur if stoichiometry is imbalanced. To mitigate:

- Use a 1.2:1 molar ratio of bromoalkyl reagent to amine.

- Add reagents slowly under controlled temperatures (0°C to room temperature) .

- Computational modeling (e.g., DFT) predicts reactive intermediates and transition states, aiding in pathway optimization .

Q. How does the presence of the hydroxyimino group influence the compound’s reactivity in diastereoselective syntheses?

- Methodological Answer : The hydroxyimino (N–OH) group can participate in hydrogen bonding, directing stereochemistry. For example, in asymmetric alkylation, chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) enforce diastereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Q. What strategies resolve contradictions in reported synthetic yields for similar carbamate derivatives?

- Methodological Answer : Discrepancies often arise from:

- Solvent Polarity : Polar aprotic solvents (DMF, THF) favor SN2 mechanisms, while DCM may slow reaction kinetics.

- Catalyst Purity : Trace metals in NaH or EDCI can alter yields. Pre-purify reagents via distillation or recrystallization.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., tert-butyl alcohol from carbamate hydrolysis) .

Q. How can hydrogen-bonding interactions in the solid-state structure of this compound inform its application in crystal engineering?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular H-bonds between the hydroxyimino group and carbamate carbonyls, forming supramolecular networks. These interactions guide co-crystal design with APIs (active pharmaceutical ingredients) to enhance solubility or stability .

Q. What advanced techniques are recommended for studying degradation pathways of this compound under oxidative conditions?

- Methodological Answer :

Q. How can computational chemistry predict the bioactivity of this compound as a kinase inhibitor intermediate?

- Methodological Answer :

Use molecular docking (e.g., AutoDock Vina) to simulate binding to kinase ATP pockets (e.g., GSK-3β). Parameters: - Protonate the hydroxyimino group at physiological pH.

- Apply AMBER force fields for energy minimization.

- Validate predictions with in vitro kinase assays (IC measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.